
2-Keto Crizotinib
Overview
Description
2-Keto Crizotinib (PF-06260182) is an active lactam metabolite of crizotinib . It is considerably less potent than crizotinib and is not thought to contribute significantly to the in vivo activity of crizotinib .
Molecular Structure Analysis
Crizotinib, the parent compound of 2-Keto Crizotinib, functions as a protein kinase inhibitor by competitive binding within the ATP-binding pocket of target kinases . The specific molecular structure analysis of 2-Keto Crizotinib is not detailed in the available resources.Chemical Reactions Analysis
While specific chemical reactions involving 2-Keto Crizotinib are not detailed in the available resources, ketoreductases have been used as catalysts for enantioselective conversion of desired prochiral ketones to their corresponding alcohol .Scientific Research Applications
Non-Small Cell Lung Cancer (NSCLC)
- Field : Oncology
- Application : Crizotinib, the parent compound of 2-Keto Crizotinib, has shown significant activity in ALK-mutated non-small cell lung cancer (NSCLC). Second and third-generation ALK inhibitors are entering clinical applications for ALK+ NSCLC .
- Method : The drug is administered to patients with ALK+ NSCLC. The exact dosage and administration schedule would depend on the specific clinical trial or treatment protocol .
- Results : Crizotinib has shown significant benefits in the management of ALK-positive NSCLC compared to conventional chemotherapy .
Advanced NSCLC with MET Gene Alteration
- Field : Oncology
- Application : Crizotinib is used in a phase 2 trial to assess its safety and efficacy in MET inhibitor-naïve patients with advanced NSCLC harboring MET exon 14 skipping mutation or high MET gene copy number .
- Method : The drug is administered to patients with MET exon 14 skipping mutation or high MET gene copy number. The exact dosage and administration schedule would depend on the specific clinical trial or treatment protocol .
- Results : Crizotinib showed clinical activity similar to that of tepotinib and capmatinib in patients with NSCLC harboring MET exon 14 skipping mutations .
Safety And Hazards
The safety data sheet for Crizotinib, the parent compound of 2-Keto Crizotinib, indicates that it may cause an allergic skin reaction, serious eye irritation, and is suspected of causing genetic defects . The specific safety and hazards associated with 2-Keto Crizotinib are not detailed in the available resources.
Future Directions
The future of kinase drug discovery, including drugs like Crizotinib and its metabolites, is focused on improving the potency and specificity of small-molecule inhibitors of protein and lipid kinases. This includes addressing the challenge of drug resistance to kinase inhibitors and the development of kinase inhibitors that cross the blood-brain barrier .
properties
IUPAC Name |
4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2FN5O2/c1-11(19-15(22)2-3-16(24)20(19)23)31-17-6-12(8-27-21(17)25)13-9-28-29(10-13)14-4-5-26-18(30)7-14/h2-3,6,8-11,14H,4-5,7H2,1H3,(H2,25,27)(H,26,30)/t11-,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXFBZLBBBMWAI-YNODCEANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNC(=O)C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNC(=O)C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Keto Crizotinib | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



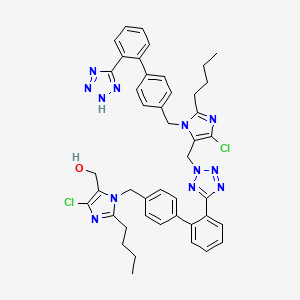
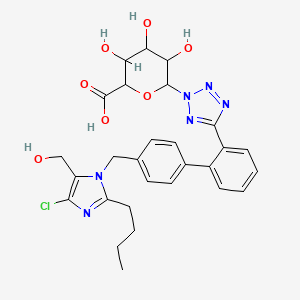

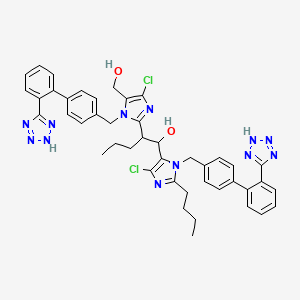


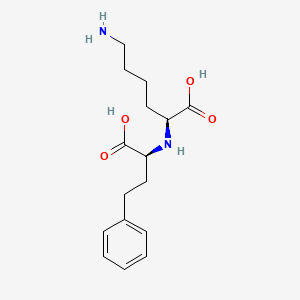


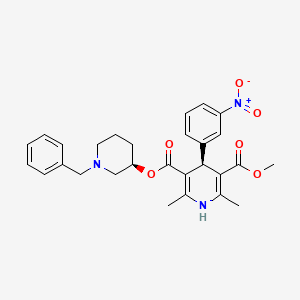

phosphoryl]acetic acid](/img/structure/B601002.png)
